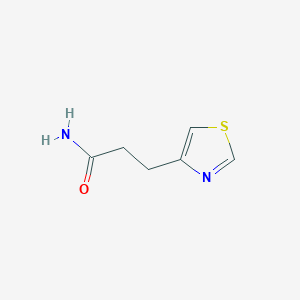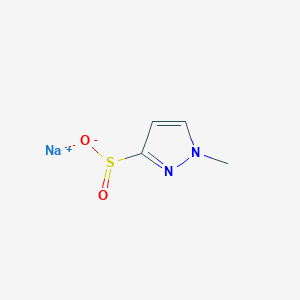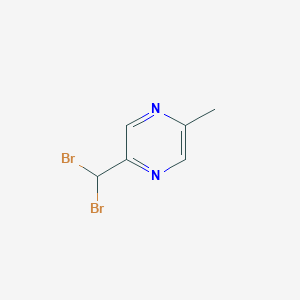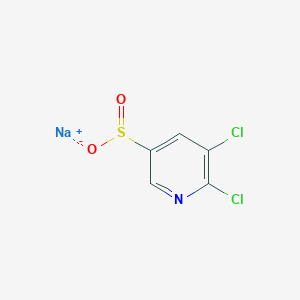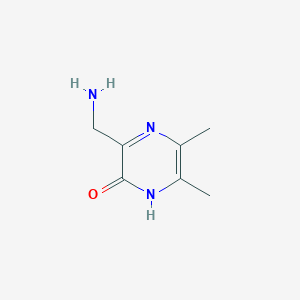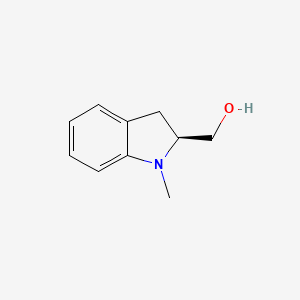
(S)-(1-Methylindolin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(1-Methylindolin-2-yl)methanol is a chiral compound belonging to the indoline class of organic molecules It features a methanol group attached to the second carbon of the indoline ring, with a methyl group on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Methylindolin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of (S)-1-methylindolin-2-one using a chiral reducing agent such as borane or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is optimized to ensure high yield and enantiomeric purity of the desired product.
化学反应分析
Types of Reactions
(S)-(1-Methylindolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of (S)-1-methylindolin-2-one.
Reduction: Formation of (S)-1-methylindolin-2-ylamine.
Substitution: Formation of (S)-(1-methylindolin-2-yl)methyl halides or esters.
科学研究应用
(S)-(1-Methylindolin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of indoline derivatives.
作用机制
The mechanism of action of (S)-(1-Methylindolin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the indoline ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-(1-Methylindolin-2-yl)methanol: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-Methylindoline: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Methylindoline: The methyl group is attached to the second carbon of the indoline ring, leading to different chemical behavior.
Uniqueness
(S)-(1-Methylindolin-2-yl)methanol is unique due to its chiral nature and the presence of both a hydroxyl and a methyl group on the indoline ring
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
[(2S)-1-methyl-2,3-dihydroindol-2-yl]methanol |
InChI |
InChI=1S/C10H13NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3/t9-/m0/s1 |
InChI 键 |
JNHQWDXERNWHEM-VIFPVBQESA-N |
手性 SMILES |
CN1[C@@H](CC2=CC=CC=C21)CO |
规范 SMILES |
CN1C(CC2=CC=CC=C21)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


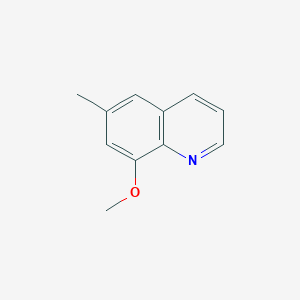
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)


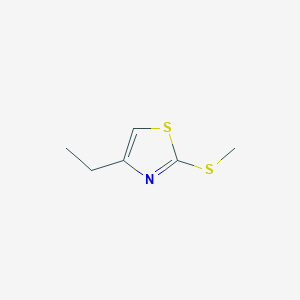
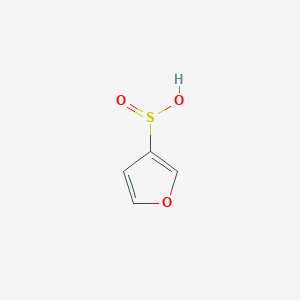
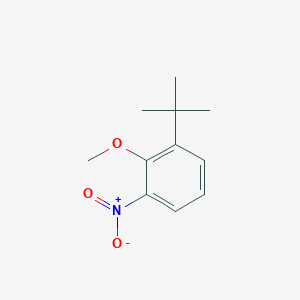
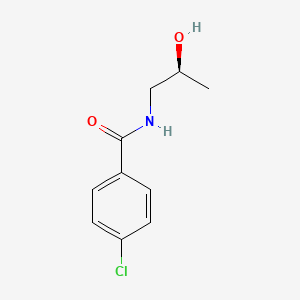
![N-[2-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine](/img/structure/B13114975.png)
